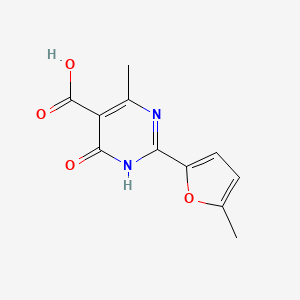

4-Methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-(5-methylfuran-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-5-3-4-7(17-5)9-12-6(2)8(11(15)16)10(14)13-9/h3-4H,1-2H3,(H,15,16)(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVLRHYJZOWBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC(=C(C(=O)N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a brominated furan derivative with a boronic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrimidine ring can produce dihydropyrimidines.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: Utilized in the production of polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.

2-Furoic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

5-Methyl-2-furoic acid: Similar in structure but with different functional groups, leading to varied applications.

Uniqueness

4-Methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its combination of a furan ring and a pyrimidine ring, which imparts distinct chemical and biological properties

Biologische Aktivität

4-Methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article synthesizes the available research findings regarding its biological properties, including pharmacological effects, mechanisms of action, and safety profiles.

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- SMILES Notation : CC1=CC=C(O1)C2=NC(=C(C(=O)N2)C(=O)O)C

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The IC50 values ranged from 0.87 to 12.91 μM in MCF-7 cells, indicating a promising therapeutic index compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), which had an IC50 of 17.02 μM .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Methyl... | MCF-7 | 0.87-12.91 |

| 5-Fluorouracil | MCF-7 | 17.02 |

| 4-Methyl... | MDA-MB-231 | 1.75-9.46 |

| 5-Fluorouracil | MDA-MB-231 | 11.73 |

The compound appears to induce apoptosis in cancer cells through the mitochondrial pathway, evidenced by increased levels of caspase 9 in treated samples . This suggests that it may act as a competitive inhibitor of key enzymes involved in cellular proliferation.

Antiviral Activity

In addition to its anticancer properties, preliminary data suggest that this compound exhibits antiviral activity against influenza viruses. In vivo studies indicated a reduction in viral load in infected mice models, confirming its potential as an antiviral agent .

Safety Profile

Toxicological evaluations revealed no acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Table 2: Toxicity Assessment

| Parameter | Result |

|---|---|

| Acute Toxicity | No toxicity at 2000 mg/kg |

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

Case Studies

- Study on Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

- Influenza Virus Study : In a mouse model infected with influenza A virus, administration of the compound led to a significant decrease in viral replication and improved survival rates.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-methyl-2-(5-methylfuran-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid?

Methodological Answer:

The compound can be synthesized via modified Biginelli reactions or cyclocondensation strategies . Key steps include:

- Reactants : Combine 5-methylfurfural, urea/thiourea derivatives, and β-keto esters (e.g., ethyl cyanoacetate) in acidic or basic conditions.

- Catalysts : Use piperidine (0.5–1.0 mol%) in ethanol to accelerate cyclization and improve regioselectivity .

- Workup : Neutralize with dilute HCl post-reaction, followed by recrystallization from ethanol/water mixtures to isolate the product.

- Yield Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF for poor solubility intermediates) .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques :

- NMR : Analyze and NMR to confirm substitution patterns (e.g., furan methyl at δ 2.3 ppm, pyrimidine carbonyl at δ 165–170 ppm) .

- X-ray Crystallography : Refine single-crystal data using SHELXL for precise bond-length/angle validation. SHELX programs are robust for small-molecule refinement, even with twinned data .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (CHNO; theoretical MW: 264.23 g/mol) .

Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

Contradictions often arise from polymorphism or solvent adducts . Mitigate via:

- Thermal Analysis : Perform DSC to identify polymorphic transitions (e.g., endothermic peaks at 180–220°C indicate crystalline phase changes) .

- Variable Solvent Crystallization : Recrystallize from DMSO, ethanol, or acetonitrile to isolate dominant forms.

- Dynamic NMR : Probe tautomerism (e.g., keto-enol equilibria) by varying temperature (25–80°C) in DMSO-d .

Advanced: What strategies are effective for analyzing degradation products under oxidative conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to 3% HO at 40°C for 24 hours. Monitor via HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to separate degradation peaks .

- LC-MS/MS : Identify fragments (e.g., m/z 247 [M–H] for decarboxylated products).

- Radical Scavenger Tests : Add ascorbic acid to reaction mixtures to distinguish between radical-mediated vs. hydrolytic pathways .

Advanced: How to design experiments for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Analog Synthesis : Replace the 5-methylfuran moiety with other heterocycles (e.g., thiophene, pyridine) via Suzuki coupling or nucleophilic substitution .

- Biological Assays : Screen analogs against target enzymes (e.g., dihydrofolate reductase) using fluorescence-based inhibition assays (IC determination) .

- Computational Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrophobic pockets favoring methylfuran substituents) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential dust formation.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

Advanced: How to address low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization : Use flow chemistry to control exothermic cyclization steps (residence time: 10–15 min at 80°C) .

- Catalyst Screening : Test ionic liquids (e.g., [BMIM]BF) to enhance reaction rates and reduce side products.

- Purification : Employ preparative HPLC with a CHCN/HO (0.1% formic acid) gradient for >95% purity .

Basic: How to assess solubility for in vitro assays?

Methodological Answer:

- Solvent Screening : Test DMSO (primary stock), PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using nephelometry.

- LogP Determination : Use shake-flask method with octanol/water partitioning (expected LogP ~1.5 due to carboxylic acid group) .

Advanced: What mechanistic studies elucidate its reactivity in nucleophilic substitutions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.